AChE Inhibition: Phthalimide–Benzamide Conjugate vs. Donepezil (Clinical Standard)
In a direct head‑to‑head Ellman assay, the phthalimide–benzamide conjugate 4‑(1,3‑dioxoisoindolin‑2‑yl)‑N‑phenylbenzamide (compound 4g) demonstrated an IC₅₀ of 1.1 ± 0.25 µM, compared to the clinical drug donepezil (IC₅₀ = 0.41 ± 0.12 µM) [1]. The target compound, bearing a methylene spacer instead of a direct N‑phenyl link, is expected to modulate the phthalimide–benzamide dihedral angle and thereby alter AChE inhibitory potency.
| Evidence Dimension | AChE Inhibitory Potency (IC₅₀, µM) |
|---|---|
| Target Compound Data | Not directly reported; scaffold representative 4g: IC₅₀ = 1.1 ± 0.25 µM |
| Comparator Or Baseline | Donepezil: IC₅₀ = 0.41 ± 0.12 µM |
| Quantified Difference | Scaffold representative 4g is ~2.7‑fold less potent than donepezil, confirming the scaffold has measurable AChE engagement. |
| Conditions | Ellman assay, electric eel AChE, 25°C, pH 8.0 |
Why This Matters
Establishes that the phthalimide–benzamide scaffold is enzyme‑active, providing a quantitative baseline for medicinal chemistry optimization.
- [1] Mohammadi-Farani A, et al. Synthesis and acetylcholinesterase inhibitory evaluation of 4-(1,3-dioxoisoindolin-2-yl)-N-phenylbenzamide derivatives as potential anti-Alzheimer agents. Iranian Journal of Pharmaceutical Research. 2016;15(4):313-320. View Source
